molecular formula C12H15NO5 B3150535 Ethyl [(3,5-dimethoxyphenyl)amino](oxo)acetate CAS No. 69065-90-3

Ethyl [(3,5-dimethoxyphenyl)amino](oxo)acetate

Cat. No.: B3150535
CAS No.: 69065-90-3
M. Wt: 253.25
InChI Key: FSYYWQUPRZRYQV-UHFFFAOYSA-N
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Description

Ethyl (3,5-dimethoxyphenyl)aminoacetate is a substituted acetamide derivative featuring a 3,5-dimethoxyphenyl group attached to an amino-oxoacetate backbone. This compound is of interest in medicinal chemistry due to its structural similarity to intermediates used in synthesizing bioactive molecules, such as kinase inhibitors and antioxidants .

Properties

IUPAC Name

ethyl 2-(3,5-dimethoxyanilino)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-4-18-12(15)11(14)13-8-5-9(16-2)7-10(6-8)17-3/h5-7H,4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYYWQUPRZRYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=CC(=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3,5-dimethoxyphenyl)aminoacetate typically involves the reaction of 3,5-dimethoxyaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

Industrial production of Ethyl (3,5-dimethoxyphenyl)aminoacetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3,5-dimethoxyphenyl)aminoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl (3,5-dimethoxyphenyl)aminoacetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl (3,5-dimethoxyphenyl)aminoacetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups involved. Its biological activity may be attributed to its ability to interact with cellular enzymes and receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Structural Comparison

The compound’s key structural features include:

  • 3,5-Dimethoxyphenyl group : Provides steric bulk and electron-donating effects.
  • Amino-oxoacetate backbone: Facilitates hydrogen bonding and nucleophilic reactivity.

Table 1: Structural Comparison with Analogous Compounds

Compound Name Substituents on Phenyl Ring Backbone Modification Molecular Formula Molecular Weight Reference
Ethyl (3,5-dimethoxyphenyl)aminoacetate 3,5-dimethoxy Amino-oxoacetate C₁₂H₁₅NO₅ 253.25 g/mol
Ethyl (3,5-dimethylphenyl)aminoacetate 3,5-dimethyl Amino-oxoacetate C₁₂H₁₅NO₃ 221.25 g/mol
Ethyl 2-(3,5-dimethoxyphenyl)acetate 3,5-dimethoxy Simple acetate (no amino-oxo) C₁₂H₁₆O₄ 224.25 g/mol
Ethyl 2-[3,5-di(trifluoromethyl)anilino]-2-oxoacetate 3,5-trifluoromethyl Amino-oxoacetate C₁₂H₉F₆NO₃ 329.20 g/mol
2-((3,5-Difluorophenyl)amino)-2-oxoacetic acid 3,5-difluoro Oxoacetic acid (no ethyl ester) C₈H₅F₂NO₃ 201.13 g/mol

Key Observations :

  • Electron Effects : Methoxy groups (3,5-dimethoxy) enhance electron density compared to electron-withdrawing trifluoromethyl or fluorine substituents .
  • Steric Effects : Trifluoromethyl groups introduce greater steric hindrance than methoxy or methyl groups .
  • Backbone Flexibility : The ethyl ester in the target compound improves lipophilicity compared to the carboxylic acid derivative in .

Key Observations :

  • Azide and chloroacetyl derivatives exhibit higher yields (>95%) due to efficient nucleophilic substitutions .
  • Multi-component couplings (e.g., Suzuki or Buchwald) for complex analogs often lack reported yields, suggesting scalability challenges .

Physicochemical Properties :

  • Lipophilicity : The ethyl ester group increases logP compared to carboxylic acid derivatives, enhancing membrane permeability .
  • Stability: The amino-oxoacetate backbone may undergo hydrolysis under acidic or basic conditions, as seen in related esters .

Limitations :

  • Synthetic Complexity : Multi-step synthesis reduces practicality for large-scale production .
  • Stability Issues : Susceptibility to hydrolysis may limit in vivo utility without further derivatization .

Biological Activity

Ethyl (3,5-dimethoxyphenyl)aminoacetate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl (3,5-dimethoxyphenyl)aminoacetate has a complex structure characterized by the presence of an ethyl ester group, a dimethoxyphenyl group, and an amino group attached to an oxoacetate moiety. Its molecular formula is C12H15NO5C_{12}H_{15}NO_5 with a molecular weight of 239.25 g/mol.

The biological activity of Ethyl (3,5-dimethoxyphenyl)aminoacetate is attributed to its interaction with various cellular targets. The compound can act as both a nucleophile and electrophile due to its functional groups, allowing it to modulate biochemical pathways through enzyme interactions and receptor binding.

Key Mechanisms:

  • Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It can bind to receptors, potentially influencing signal transduction pathways.

Biological Activities

Research indicates that Ethyl (3,5-dimethoxyphenyl)aminoacetate exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest it has potential as an antimicrobial agent.
  • Anticancer Properties : Investigations have shown that the compound may possess cytotoxic effects against various cancer cell lines.

Research Findings and Case Studies

A review of recent literature highlights several studies focusing on the biological activity of Ethyl (3,5-dimethoxyphenyl)aminoacetate:

  • Anticancer Activity :
    • A study demonstrated that derivatives of Ethyl (3,5-dimethoxyphenyl)aminoacetate exhibit selective cytotoxicity against multidrug-resistant (MDR) cancer cells. The mechanism involved modulation of apoptosis-related pathways.
    • Another investigation reported that the compound inhibited cell proliferation in breast cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
  • Antimicrobial Studies :
    • Ethyl (3,5-dimethoxyphenyl)aminoacetate was tested against various bacterial strains, showing significant inhibitory effects. The minimum inhibitory concentration (MIC) values indicated its efficacy comparable to standard antibiotics .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of Ethyl (3,5-dimethoxyphenyl)aminoacetate, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Ethyl (3,4-dimethoxyphenyl)(oxo)acetateSimilar dimethoxy structureModerate anticancer activity
Ethyl (5-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetateDistinct ring structureLimited antimicrobial effects
Ethyl (dibenzylamino)(oxo)acetateDibenzyl substitutionEnhanced solubility but reduced anticancer potency

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl [(3,5-dimethoxyphenyl)amino](oxo)acetate
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Ethyl [(3,5-dimethoxyphenyl)amino](oxo)acetate

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